molecular formula C16H18N2O4 B2716008 N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide CAS No. 1311924-21-6

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide

Cat. No. B2716008
CAS RN: 1311924-21-6
M. Wt: 302.33
InChI Key: MUWMWVZECUTYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide, also known as CDB-2914, is a synthetic steroid that has been studied for its potential use as a contraceptive and for its ability to treat various medical conditions.

Mechanism of Action

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide works by blocking the action of progesterone, a hormone that is necessary for pregnancy. It binds to the progesterone receptor and prevents progesterone from activating the receptor. This prevents the thickening of the uterine lining, which is necessary for implantation of a fertilized egg.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of progesterone in the body, which can lead to changes in the menstrual cycle. It has also been shown to reduce the size of uterine fibroids and to reduce the symptoms of endometriosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and has a long half-life, which makes it useful for long-term studies. One limitation of using N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of future directions for research on N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide. One area of research is the development of new synthetic compounds that are more effective at blocking the progesterone receptor. Another area of research is the development of new formulations of N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide that are more effective at preventing pregnancy or treating medical conditions. Additionally, more research is needed to fully understand the long-term effects of N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide on the body.

Synthesis Methods

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide is synthesized through a series of chemical reactions. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is reacted with ethyl chloroformate to form ethyl 2,3-dihydro-1,4-benzodioxin-6-carboxylate. This compound is then reacted with N-cyanomethyl-N-ethyl-4-oxobutanamide to form N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide.

Scientific Research Applications

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide has been studied for its potential use as a contraceptive and for its ability to treat various medical conditions. It has been shown to be effective in preventing pregnancy in animal studies and has been studied in clinical trials as a contraceptive for women. It has also been studied for its potential use in treating endometriosis, uterine fibroids, and breast cancer.

properties

IUPAC Name

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-18(8-7-17)16(20)6-4-13(19)12-3-5-14-15(11-12)22-10-9-21-14/h3,5,11H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWMWVZECUTYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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